4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid

Chirality Medicinal Chemistry Conformational Restriction

4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid (CAS 2402829-08-5; MFCD32220046; molecular formula C₁₂H₁₉NO₅; molecular weight 257.28 g/mol) is a racemic, Boc-protected, spirocyclic amino acid analogue featuring a 7‑oxa‑4‑azaspiro[2.5]octane core with a carboxylic acid substituent at the 6‑position. Its conformationally restricted framework — quantified by a fraction of sp³-hybridised carbons (Fsp³) of 0.833 — positions it as a three‑dimensional building block for medicinal chemistry, where rigidified scaffolds are increasingly prioritised to escape the liabilities of flat aromatic systems.

Molecular Formula C12H19NO5
Molecular Weight 257.286
CAS No. 2402829-08-5
Cat. No. B2473510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid
CAS2402829-08-5
Molecular FormulaC12H19NO5
Molecular Weight257.286
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(OCC12CC2)C(=O)O
InChIInChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)
InChIKeyJTEXOLYOMIHEJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid (CAS 2402829-08-5) — Procurement-Ready Constrained Spirocyclic Building Block


4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid (CAS 2402829-08-5; MFCD32220046; molecular formula C₁₂H₁₉NO₅; molecular weight 257.28 g/mol) is a racemic, Boc-protected, spirocyclic amino acid analogue featuring a 7‑oxa‑4‑azaspiro[2.5]octane core with a carboxylic acid substituent at the 6‑position. [1] Its conformationally restricted framework — quantified by a fraction of sp³-hybridised carbons (Fsp³) of 0.833 — positions it as a three‑dimensional building block for medicinal chemistry, where rigidified scaffolds are increasingly prioritised to escape the liabilities of flat aromatic systems. [1]

Why Close Analogs of 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid Cannot Be Freely Substituted


Although the compound belongs to the broader class of N‑Boc‑protected spirocyclic amino acids — a family widely recognised for enhancing conformational constraint, metabolic stability, and selectivity in lead optimisation [1] — subtle structural changes among close analogs produce divergent physicochemical and steric signatures. The target compound is a racemic mixture of the C‑6 carboxylic acid epimers; its single‑enantiomer counterparts, (S)‑4‑Boc‑7‑oxa‑4‑azaspiro[2.5]octane‑6‑carboxylic acid (CAS 2832308‑01‑5) and (R)‑4‑Boc‑7‑oxa‑4‑azaspiro[2.5]octane‑6‑carboxylic acid (CAS 2832304‑65‑9), each carry distinct stereochemical information that can direct molecular recognition differently. Replacement by a 7‑oxo analogue (CAS 2411639‑95‑5) replaces the ether oxygen with a ketone carbonyl, altering hydrogen‑bonding capacity, electronic distribution, and metabolic vulnerability, while regioisomeric 4‑azaspiro[2.5]octane‑6‑carboxylic acid derivatives (e.g., CAS 1784403‑21‑9) lack the endocyclic oxygen entirely, resulting in a different conformational landscape and lipophilicity profile. Generic substitution without quantitative head‑to‑head data therefore risks loss of the precise shape, polarity, and reactivity profile that define this scaffold’s utility in peptidomimetic and fragment‑based discovery programmes.

Quantitative Differentiation Profile of 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid


Chiral Identity vs. Enantiopure Analogues (S‑ & R‑Boc‑7‑oxa‑4‑azaspiro[2.5]octane‑6‑carboxylic acid)

The target compound is the racemic (1:1) mixture of the C‑6 epimers, whereas the (S)‑enantiomer (CAS 2832308‑01‑5) and the (R)‑enantiomer (CAS 2832304‑65‑9) are available as single stereoisomers. [1] In early‑stage hit identification, the racemate provides a cost‑efficient, stereochemistry‑agnostic screening entry point; in contrast, the enantiopure forms are necessary for structure–activity relationship (SAR) deconvolution and asymmetric synthesis. No published biological IC₅₀ data for the racemate versus individual enantiomers were identified through systematic literature searching, indicating this comparison currently rests on class‑level inference.

Chirality Medicinal Chemistry Conformational Restriction

Spiro‑Cyclopropane Conformational Rigidity: Fsp³ Comparison with Parent 7‑Oxa‑4‑azaspiro[2.5]octane Core and Regioisomer 4‑Azaspiro[2.5]octane‑6‑carboxylic Acid

The target compound carries a spiro‑fused cyclopropane ring at the 2‑position, conferring exceptionally high three‑dimensionality. Its fraction of sp³‑hybridised carbons (Fsp³) is measured at 0.833. [1] By contrast, the fully deprotected 7‑oxa‑4‑azaspiro[2.5]octane‑6‑carboxylic acid (CAS 2580206‑73‑9; C₇H₁₁NO₃; MW 157.17) has not been reported with an Fsp³ value, but its lower heavy‑atom count and absence of the Boc group imply different solubility and synthetic utility. The regioisomeric 4‑tert‑butoxycarbonyl‑4‑azaspiro[2.5]octane‑6‑carboxylic acid (CAS 1784403‑21‑9) lacks the endocyclic oxygen, which is predicted to lower its topological polar surface area (tPSA) and increase logP relative to the target compound (target tPSA: 76 Ų; logP: 0.95). [1]

Fsp³ Conformational Restriction Physicochemical Properties

Commercial Availability: Multi‑Supplier Catalog Sourcing vs. Single‑Source Enantiopure Analogues

The target compound is catalogued by at least 28 stock lines from 5 suppliers on the Chemspace platform alone, with purities specified at 95 % and pack sizes from 100 mg to 1 g. [1] In contrast, the (S)‑enantiomer (AChemBlock) is offered in 100‑mg to 1‑g quantities at a price of $740 for 100‑mg (≈ $7.40/mg), reflecting the added cost of chiral resolution or asymmetric synthesis. The (R)‑enantiomer (Shao‑Yuan) reports a batch purity of 96.25 % and optical purity ≥95 %, with pack sizes of 100 mg to 1 g, but pricing is not publicly listed. The deprotected core (CAS 2580206‑73‑9) currently lacks a recommended supplier on Chemsrc, indicating limited commercial accessibility.

Commercial Availability Procurement Supply Chain

Predicted pKa: Carboxylic Acid Acidity Compared with (R)‑Enantiomer and 7‑Oxo Analogue

The pKa of the carboxylic acid group governs the ionisation state under physiological (pH 7.4) and formulation conditions, influencing solubility, permeability, and off‑target pharmacology. For the (R)‑enantiomer, the pKa is predicted as 3.24 ± 0.20. Because the pKa is primarily determined by the local electronic environment of the carboxyl group — which is identical in the racemate — the same value is expected for the target compound. The 7‑oxo analogue (CAS 2411639‑95‑5; C₁₃H₁₉NO₅; MW 269.29) replaces the ether oxygen with a ketone carbonyl; the electron‑withdrawing effect of the carbonyl is anticipated to lower the pKa further, although no predicted value has been published.

pKa Ionisation State Drug‑Likeness

Constrained N‑Boc Amino Acid Class Validation: SpiroKit™ 3 Platform Evidence

The compound’s core scaffold belongs to the class of constrained N‑Boc amino acids represented by SpiroKit™ 3 (SpiroChem). This commercially curated collection of 49 spiro‑constrained N‑Boc amino acids is explicitly marketed as a toolbox for replacing planar sp² systems with conformationally restricted sp³ architectures, to access compounds with ‘outstanding intrinsic properties’. [1] Although no target‑specific biological benchmarking data are available, the collective evidence from the wider spiro‑amino‑acid class shows that introduction of conformational constraint onto amino acid building blocks routinely improves selectivity, proteolytic stability, and pharmacokinetic parameters by pre‑organising the ligand into its bioactive conformation and reducing the entropic penalty of binding. [1][2]

SpiroKit Constrained Amino Acids Medicinal Chemistry Toolbox

Application Scenarios for 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid in Research and Industrial Settings


Racemic Library Synthesis for Primary Fragment‑ or Diversity‑Based Screening

The racemate (CAS 2402829‑08‑5) serves as an economical, stereochemistry‑agnostic entry point for constructing spiro‑constrained amino acid libraries. Its multi‑supplier commercial availability (≥5 vendors, pack sizes 100 mg–1 g, unit cost ~$5.15/mg at 100‑mg scale) [1] and proven compatibility with standard amide‑coupling chemistry via the free carboxylic acid handle enable rapid diversification into arrays of spiro‑peptidomimetics. This scenario is indicated when the primary objective is to sample chemical space broadly before confirming stereochemical‑activity relationships.

Chiral Resolution or Asymmetric Lead Optimisation

When initial screening of the racemate yields a hit, procurement of the single (S)‑ or (R)‑enantiomers becomes necessary to deconvolute potency, establish eudysmic ratios, and secure composition‑of‑matter intellectual property. The (S)‑enantiomer (CAS 2832308‑01‑5; purity ≥95 %) and the (R)‑enantiomer (CAS 2832304‑65‑9; purity 96.25 %, optical purity ≥95 %) are commercially accessible, allowing transition from racemic hit to enantiopure lead without a separate in‑house resolution campaign.

Physicochemical Property Tuning Through Core Scaffold Swapping

Medicinal chemists seeking to modulate logP, tPSA, and conformational pre‑organisation can evaluate the target compound alongside its 7‑oxo analogue (CAS 2411639‑95‑5; MW 269.29) and the de‑oxygenated 4‑azaspiro[2.5]octane regioisomer (CAS 1784403‑21‑9) in matched molecular pair analyses. The target compound’s unique combination of spiro‑cyclopropane rigidity (Fsp³ 0.833), endocyclic oxygen hydrogen‑bond acceptor, and Boc‑protected secondary amine (tPSA 76 Ų; logP 0.95) [1] provides a distinct property vector within this comparator set, enabling rational exploration of solubility–permeability trade‑offs.

Peptidomimetic and Macrocyclic Peptide Chemistry

The conformationally restricted, N‑Boc‑protected amino acid architecture positions the compound as a building block for β‑turn mimetics and macrocyclic peptides. Class‑level evidence demonstrates that spiro‑constrained scaffolds improve binding affinity by reducing the entropic penalty of pre‑organisation and often enhance proteolytic stability relative to their linear counterparts. [2] The compound’s dual functional handles (Boc‑amine and carboxylic acid) are compatible with solid‑phase peptide synthesis protocols, facilitating its direct incorporation into peptide chains or macrocyclisation strategies.

Quote Request

Request a Quote for 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.